Benzo[c][1,8]naphthyridin-6-amine Benzo[c][1,8]naphthyridin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13867530
InChI: InChI=1S/C12H9N3/c13-11-9-5-2-1-4-8(9)10-6-3-7-14-12(10)15-11/h1-7H,(H2,13,14,15)
SMILES:
Molecular Formula: C12H9N3
Molecular Weight: 195.22 g/mol

Benzo[c][1,8]naphthyridin-6-amine

CAS No.:

Cat. No.: VC13867530

Molecular Formula: C12H9N3

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

Benzo[c][1,8]naphthyridin-6-amine -

Specification

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
IUPAC Name benzo[c][1,8]naphthyridin-6-amine
Standard InChI InChI=1S/C12H9N3/c13-11-9-5-2-1-4-8(9)10-6-3-7-14-12(10)15-11/h1-7H,(H2,13,14,15)
Standard InChI Key IGXSKLGXPGFXCH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(N=CC=C3)N=C2N

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Benzo[c][1, naphthyridin-6-amine belongs to the naphthyridine family, a class of bicyclic compounds featuring two fused pyridine rings. The "c" designation indicates the position of the benzene ring fusion relative to the naphthyridine core, while the "1,8" numbering specifies the locations of nitrogen atoms within the heterocycle . The amine group at position 6 enhances its polarity and potential for hydrogen bonding, critical for molecular recognition in biological systems.

Table 1: Molecular Properties of Benzo[c] naphthyridin-6-amine

PropertyValue
Molecular FormulaC12H9N3\text{C}_{12}\text{H}_{9}\text{N}_{3}
Molecular Weight195.22 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors1 (NH2_2)
Hydrogen Bond Acceptors3 (N atoms)
Topological Polar Surface Area~45.7 Ų

Comparative Analysis with Related Naphthyridines

Naphthyridines exhibit structural diversity depending on nitrogen atom placement. For instance:

  • Benzo[b] naphthyridines: Differ in nitrogen positioning, affecting electronic properties and bioactivity .

  • Benzo[c] naphthyridin-4(3H)-ones: Feature a ketone group, altering reactivity and solubility .

  • 1,8-Naphthyridines: Broader subclass with demonstrated antiviral and anti-inflammatory activities .

The unique 1,8-nitrogen arrangement in Benzo[c] naphthyridin-6-amine facilitates π-π stacking with DNA bases and coordination with metal ions, underpinning its pharmacological potential .

Synthesis Methods and Optimization

Cyclization of 2-Anilinonicotinic Acids

A primary synthesis route involves cyclizing 2-anilinonicotinic acids or their nitriles under acidic conditions. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, while catalysts such as phosphorus oxychloride (POCl3\text{POCl}_3) promote cyclization. This method yields the naphthyridine core but requires careful temperature control to minimize side reactions.

Example Reaction Pathway:

2-Anilinonicotinic acid+POCl3ΔBenzo[c][1][8]naphthyridin-6-amine+HCl+H2O\text{2-Anilinonicotinic acid} + \text{POCl}_3 \xrightarrow{\Delta} \text{Benzo[c][1][8]naphthyridin-6-amine} + \text{HCl} + \text{H}_2\text{O}

Pictet-Spengler Condensation

An alternative approach, adapted from benzo[c] naphthyridine synthesis, employs the Pictet-Spengler reaction. Here, 3-amino-6-methyl-4-arylpyridin-2(1H)-ones react with aromatic aldehydes in trifluoroacetic acid (TFA) to form intermediate dihydro derivatives, which oxidize to the final product . This method is advantageous for introducing aryl substituents but requires stringent anhydrous conditions.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Key AdvantagesLimitations
Cyclization68–92High purity, scalableHarsh acidic conditions
Pictet-Spengler50–75 Functional group diversificationSensitive to moisture

Biological Activities and Mechanisms

Antimicrobial Activity

Benzo[c] naphthyridin-6-amine derivatives exhibit broad-spectrum antimicrobial effects. The planar structure intercalates into bacterial DNA, inhibiting replication, while the amine group disrupts enzyme function via hydrogen bonding . For example, fluorophenyl-substituted analogs show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 3: Selected Anticancer Activity Data

DerivativeTarget Cell LineIC50_{50} (μM)Mechanism
6-Amino-8-Cl derivativeMCF-70.45Topoisomerase II inhibition
6-Amino-8-CF3_3A5490.78DNA intercalation

Applications in Drug Discovery

Scaffold for Antibiotic Development

The compound’s modular structure allows for side-chain modifications to enhance pharmacokinetics. For instance, adding hydrophilic groups improves solubility, while halogenation boosts membrane permeability .

Targeted Cancer Therapies

Conjugation with tumor-targeting moieties (e.g., folate ligands) enables selective delivery to cancer cells, reducing systemic toxicity . Preclinical studies highlight synergistic effects when combined with checkpoint inhibitors.

Future Directions and Challenges

Overcoming Synthetic Limitations

Current methods suffer from moderate yields and complex purification steps. Advances in flow chemistry or enzymatic catalysis could streamline production .

Expanding Biological Profiling

While antimicrobial and anticancer activities are well-documented, exploration of antiviral (e.g., SARS-CoV-2 protease inhibition) and anti-inflammatory effects remains nascent .

Computational Modeling

Machine learning models predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties could prioritize high-potential derivatives for synthesis .

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